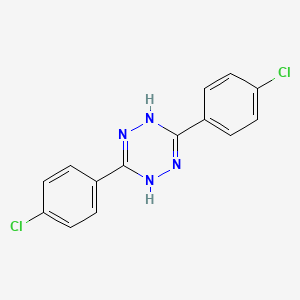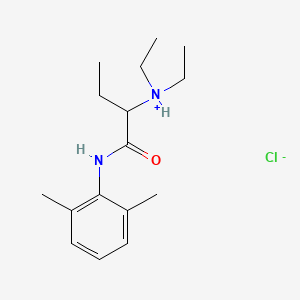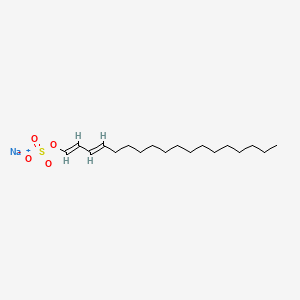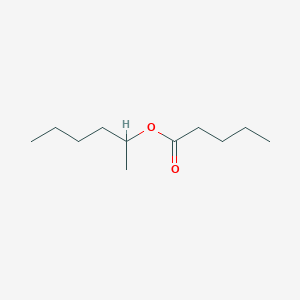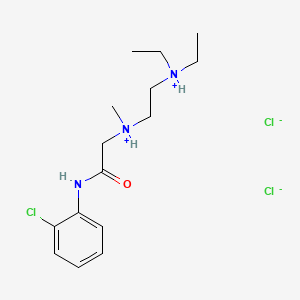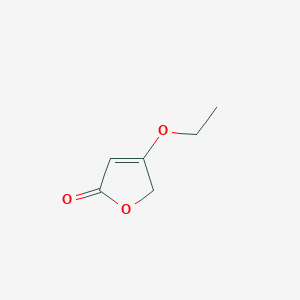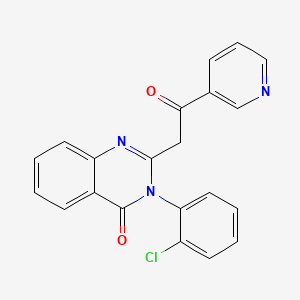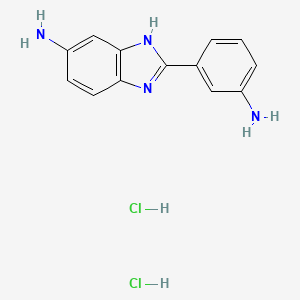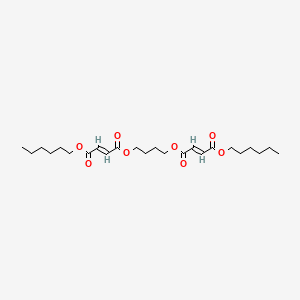
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol is an organic compound with the molecular formula C24H38O8This compound is characterized by its multiple ester functional groups and double bonds, making it a versatile molecule in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol typically involves esterification reactions. One common method is the reaction of fumaric acid with 1-hexanol and butanediol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, different esters.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ester groups.
Medicine: Explored for its potential in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol involves its interaction with various molecular targets through its ester and double bond functional groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of biological molecules or the formation of new chemical entities. The pathways involved may include ester hydrolysis, nucleophilic addition, and oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Butenedioic acid, diethyl ester: Similar structure but with ethyl groups instead of hexyl and butanediol.
2-Butenedioic acid, dimethyl ester: Contains methyl groups instead of hexyl and butanediol.
2-Butenedioic acid, dibutyl ester: Features butyl groups instead of hexyl and butanediol.
Uniqueness
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol is unique due to its combination of hexyl and butanediol ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .
Propiedades
Número CAS |
63450-29-3 |
|---|---|
Fórmula molecular |
C24H38O8 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
4-O-[4-[(E)-4-hexoxy-4-oxobut-2-enoyl]oxybutyl] 1-O-hexyl (E)-but-2-enedioate |
InChI |
InChI=1S/C24H38O8/c1-3-5-7-9-17-29-21(25)13-15-23(27)31-19-11-12-20-32-24(28)16-14-22(26)30-18-10-8-6-4-2/h13-16H,3-12,17-20H2,1-2H3/b15-13+,16-14+ |
Clave InChI |
RZGVXOAFMQQLRO-WXUKJITCSA-N |
SMILES isomérico |
CCCCCCOC(=O)/C=C/C(=O)OCCCCOC(=O)/C=C/C(=O)OCCCCCC |
SMILES canónico |
CCCCCCOC(=O)C=CC(=O)OCCCCOC(=O)C=CC(=O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


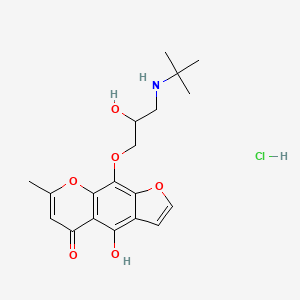
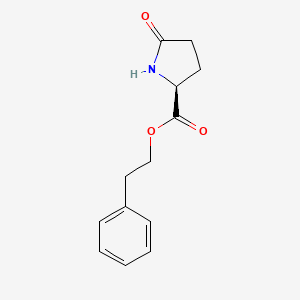
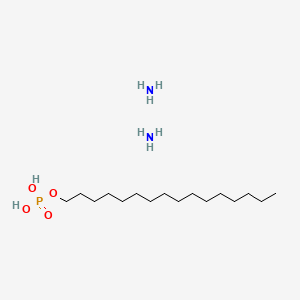
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)

